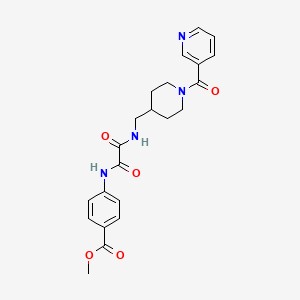
Methyl 4-(2-(((1-nicotinoylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 4-(2-(((1-nicotinoylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-(2-(((1-nicotinoylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoate ester , a piperidine ring , and a nicotinoyl group , which contribute to its biological activity. The molecular formula is C17H22N4O3, with a molecular weight of 342.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3 |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 1797309-37-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The nicotinoyl group is known to interact with nAChRs, potentially modulating neurotransmission and exhibiting neuroprotective effects.
- Enzyme Inhibition : The piperidine moiety may interact with enzymes involved in neurotransmitter metabolism, impacting pathways associated with cognitive function and neurodegenerative diseases.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown:
- Cell Viability Reduction : The compound significantly reduces viability in various cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : It triggers apoptotic pathways, leading to increased cell death in malignant cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Inhibition of Bacterial Growth : It demonstrates significant inhibitory effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
-
Study on Neuroprotective Effects :
- A study conducted on animal models showed that administration of the compound improved cognitive functions in models of Alzheimer's disease by enhancing cholinergic signaling through nAChRs .
- Anticancer Efficacy :
- Antimicrobial Evaluation :
Eigenschaften
IUPAC Name |
methyl 4-[[2-oxo-2-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methylamino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-31-22(30)16-4-6-18(7-5-16)25-20(28)19(27)24-13-15-8-11-26(12-9-15)21(29)17-3-2-10-23-14-17/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUUHFHOJFZDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














